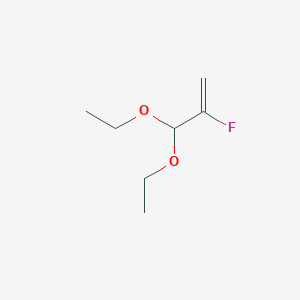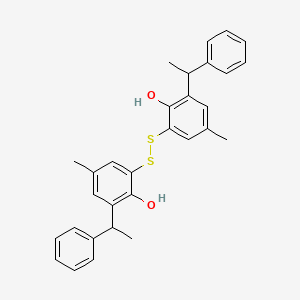
Phenol, 2,2'-dithiobis(4-methyl-6-(1-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- is an organic compound that belongs to the class of phenols This compound is characterized by the presence of two phenol groups connected by a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- typically involves the reaction of 4-methyl-6-(1-phenylethyl)phenol with sulfur or sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the disulfide bond. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- involves large-scale chemical processes. These processes are designed to ensure the efficient and cost-effective synthesis of the compound. The use of advanced technologies and equipment, such as continuous flow reactors and automated control systems, helps to maintain the quality and consistency of the product.
化学反应分析
Types of Reactions
Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, halogens, and alkyl halides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenols, depending on the specific reaction conditions and reagents used.
科学研究应用
Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- involves its interaction with molecular targets and pathways in biological systems. The disulfide bond plays a crucial role in its reactivity, allowing it to undergo redox reactions and interact with thiol-containing proteins and enzymes. This interaction can modulate various cellular processes, including oxidative stress response and signal transduction pathways.
相似化合物的比较
Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- can be compared with other similar compounds, such as:
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: This compound has a methylene bridge instead of a disulfide bond, resulting in different chemical properties and reactivity.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-: Similar to the previous compound but with an ethyl group, leading to variations in its applications and stability.
The uniqueness of Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- lies in its disulfide bond, which imparts distinct redox properties and potential biological activities.
属性
CAS 编号 |
34052-96-5 |
|---|---|
分子式 |
C30H30O2S2 |
分子量 |
486.7 g/mol |
IUPAC 名称 |
2-[[2-hydroxy-5-methyl-3-(1-phenylethyl)phenyl]disulfanyl]-4-methyl-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O2S2/c1-19-15-25(21(3)23-11-7-5-8-12-23)29(31)27(17-19)33-34-28-18-20(2)16-26(30(28)32)22(4)24-13-9-6-10-14-24/h5-18,21-22,31-32H,1-4H3 |
InChI 键 |
VPCKFWWNZLEYNW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C)O)C(C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
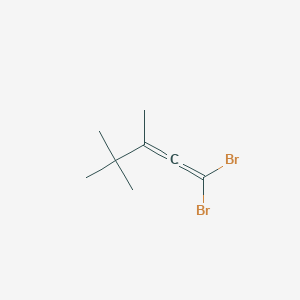
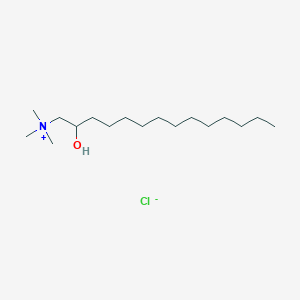

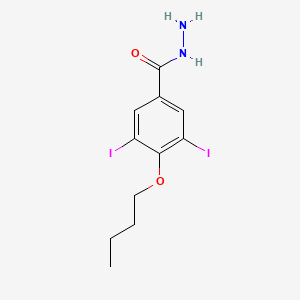
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
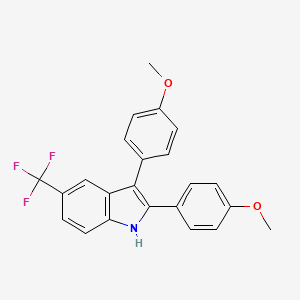

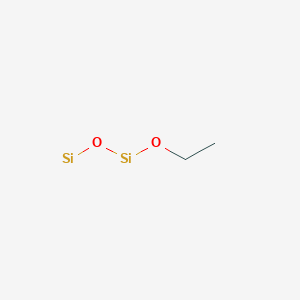

![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
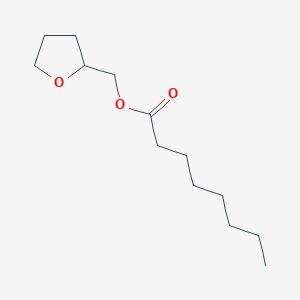
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
